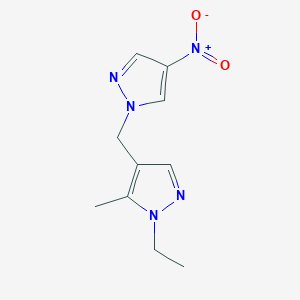

1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H13N5O2 and its molecular weight is 235.247. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole, with the CAS number 1005670-69-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5O with a molecular weight of 235.24 g/mol. The compound features a pyrazole core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitro-1H-pyrazole with appropriate alkylating agents under controlled conditions. Various methods have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:

- In vitro Studies : A study highlighted that derivatives based on the 1H-pyrazole structure inhibited the growth of various cancer cell lines including lung (A549), breast (MDA-MB-231), and colorectal cancers. The IC50 values for these compounds ranged from 3.79 µM to over 40 µM, indicating potent antiproliferative effects against these cell lines .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Direct Antibacterial Activity : Various studies have reported that pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against strains like E. coli and S. aureus, showing significant inhibition at concentrations as low as 10 µg/mL .

Case Studies

Several case studies have been documented that further illustrate the biological activities of pyrazole derivatives:

- Anticancer Efficacy : A study involving a series of pyrazole derivatives indicated that modifications at the nitrogen positions significantly affected their cytotoxicity against cancer cells, demonstrating structure-activity relationships that could guide future drug design .

- Antimicrobial Potential : Another investigation focused on a library of pyrazole compounds revealed that certain substitutions enhanced their antibacterial properties, making them suitable candidates for further development as antibiotic adjuvants .

Applications De Recherche Scientifique

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit significant efficacy in pain management by targeting specific inflammatory pathways .

Case Study: Pyrazole Pharmacophore

A review focusing on the biological activities of pyrazole derivatives highlighted that compounds similar to 1-Ethyl-5-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole have shown promising results in clinical settings, particularly for conditions requiring anti-inflammatory treatment .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It enhances crop protection products by improving their efficacy against pests and diseases. The incorporation of pyrazole derivatives into pesticide formulations has been shown to increase both effectiveness and stability under field conditions .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in studies related to enzyme inhibition, which allows for the exploration of metabolic pathways and drug interactions. The nitro group in the structure plays a crucial role in modulating biological activity, making it a valuable tool for biochemical assays .

Case Study: Metabolic Pathway Exploration

Studies have demonstrated that compounds featuring similar structural motifs can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for various diseases .

Material Science

Novel Material Development

The compound is also explored for its potential in creating novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for advanced technology applications, including sensors and electronic devices .

Summary Table of Applications

Propriétés

IUPAC Name |

1-ethyl-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-3-14-8(2)9(4-12-14)6-13-7-10(5-11-13)15(16)17/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZWMAMETWYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.